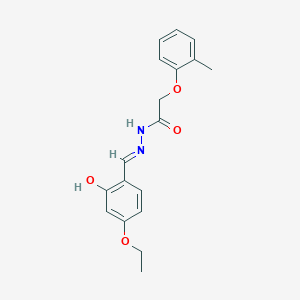![molecular formula C23H32N2O2 B6013436 2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This compound is commonly known as MPPE and is synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of MPPE is not fully understood. However, it is believed that MPPE exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
MPPE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPPE inhibits the growth and proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that MPPE reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPE in lab experiments is its ability to stabilize proteins and enzymes, making them more resistant to denaturation and degradation. However, one of the limitations of using MPPE is its potential toxicity, which can affect the results of experiments and the health of researchers.
Orientations Futures
There are several future directions for research on MPPE. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of MPPE, which can provide insights into its potential therapeutic applications. Additionally, more research is needed to evaluate the safety and toxicity of MPPE, which can inform its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, MPPE is a chemical compound that has potential applications in various fields, including medicine and biotechnology. Its synthesis involves a complex chemical process, and its mechanism of action is not fully understood. MPPE has been shown to have anti-tumor and anti-inflammatory properties, and it can stabilize proteins and enzymes in lab experiments. However, its potential toxicity is a limitation that needs to be addressed. There are several future directions for research on MPPE, including the development of new synthesis methods, investigation of its mechanism of action, and evaluation of its safety and toxicity.
Méthodes De Synthèse
The synthesis of MPPE involves a multistep chemical process that requires several reagents and solvents. The first step involves the reaction of 3-(methyl(2-phenylethyl)amino)-1-piperidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to produce 4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)chlorobenzene. The second step involves the reaction of the chlorobenzene with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as potassium carbonate to produce MPPE.
Applications De Recherche Scientifique
MPPE has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, MPPE has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. In biotechnology, MPPE has been used as a surfactant for the preparation of nanoparticles and as a stabilizer for proteins and enzymes.
Propriétés
IUPAC Name |
2-[4-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24(15-13-20-6-3-2-4-7-20)22-8-5-14-25(19-22)18-21-9-11-23(12-10-21)27-17-16-26/h2-4,6-7,9-12,22,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQAEYCYDVNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)